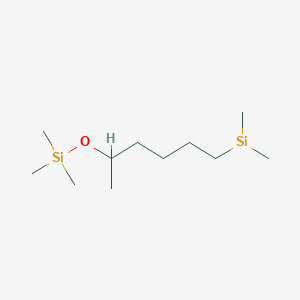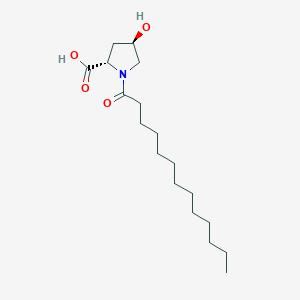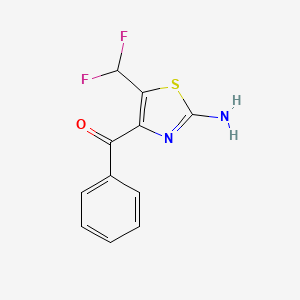![molecular formula C18H9BrCl4O3 B15160753 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol CAS No. 835602-09-0](/img/structure/B15160753.png)
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol is a complex organic compound characterized by multiple halogen substitutions on a phenolic structure
Preparation Methods
The synthesis of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol typically involves multiple steps, starting with the halogenation of phenolic compounds. One common method involves the bromination and chlorination of phenol derivatives under controlled conditions. Industrial production methods may involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to quinones or reduced to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include bromine, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include:
4-Bromo-2-chlorophenol: Shares a similar halogenated phenolic structure but with fewer substitutions.
5-Bromo-2,4-dichloropyrimidine: Another halogenated compound used in organic synthesis.
2-Bromo-4-chlorophenol: Similar in structure but with different halogen positions.
Properties
CAS No. |
835602-09-0 |
|---|---|
Molecular Formula |
C18H9BrCl4O3 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol |
InChI |
InChI=1S/C18H9BrCl4O3/c19-11-7-17(25-15-3-1-9(20)5-13(15)23)18(8-12(11)22)26-16-4-2-10(21)6-14(16)24/h1-8,24H |
InChI Key |
XNHFNCWAWBTKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)

![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
